1-ethyl-1,3,3-trimethylcyclohexane

Description

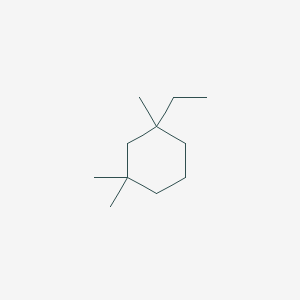

Structure

2D Structure

3D Structure

Properties

CAS No. |

102943-76-0 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

1-ethyl-1,3,3-trimethylcyclohexane |

InChI |

InChI=1S/C11H22/c1-5-11(4)8-6-7-10(2,3)9-11/h5-9H2,1-4H3 |

InChI Key |

ASGWHLMNKLPVDT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCC(C1)(C)C)C |

Origin of Product |

United States |

Structural and Conformational Analysis of 1 Ethyl 1,3,3 Trimethylcyclohexane

Molecular Architecture and Isomeric Forms of 1-ethyl-1,3,3-trimethylcyclohexane

The potential for stereoisomerism in this compound is determined by the presence of stereocenters.

Chirality: The carbon atom at position 1 (C1) is a chiral center. It is bonded to four distinct groups: an ethyl group, a methyl group, the ring segment –C2–C3(CH₃)₂–, and the ring segment –C6–C5–C4–. This structural asymmetry means the molecule is not superimposable on its mirror image.

Enantiomers: Due to the single chiral center at C1, this compound exists as a pair of enantiomers:

(R)-1-ethyl-1,3,3-trimethylcyclohexane

(S)-1-ethyl-1,3,3-trimethylcyclohexane

Racemic Mixture: The compound is typically found as a racemic mixture, which is an equimolar mixture of the (R)- and (S)-enantiomers. ncats.io

Diastereomers: For a molecule to have diastereomers, it must possess two or more stereocenters. Since this compound has only one stereocenter, it does not have diastereomers. ualberta.ca

Conformational Dynamics of this compound

Like other substituted cyclohexanes, this compound is not a planar molecule. It predominantly adopts a puckered chair conformation, which minimizes both angle strain and torsional strain, making it the most stable arrangement. vaia.compearson.com The molecule undergoes a rapid "ring-flip," interconverting between two distinct chair conformations. libretexts.org

The two chair conformations of this compound are diastereomeric in nature (conformational diastereomers) and are not equal in energy. The positions of the substituents differ in each conformer, leading to a conformational equilibrium that favors the more stable, lower-energy state.

Conformer I: The ethyl group at C1 is in an axial position, and the methyl group at C1 is in an equatorial position. At C3, one methyl group is axial and the other is equatorial.

Conformer II: Following a ring-flip, the ethyl group at C1 is in an equatorial position, and the methyl group at C1 is in an axial position. The C3 methyl groups also switch their axial/equatorial roles, but this results in an identical arrangement at C3 with one axial and one equatorial methyl group. libretexts.orglibretexts.org

The equilibrium between these two conformers is dictated by their relative stability, which is primarily influenced by steric strain.

Steric strain in cyclohexane (B81311) conformers arises mainly from 1,3-diaxial interactions, which are repulsive forces between axial substituents on the same face of the ring. libretexts.org The magnitude of this strain is quantified by A-values, which represent the energy difference between having a substituent in an axial versus an equatorial position.

| Substituent | A-Value (kJ/mol) |

| Methyl (–CH₃) | ~7.6 libretexts.orglibretexts.org |

| Ethyl (–CH₂CH₃) | ~8.0 libretexts.org |

An analysis of the steric strain in the two conformers reveals a significant energy difference:

In Conformer I (Axial Ethyl): The axial ethyl group at C1 creates substantial steric strain through 1,3-diaxial interactions with the axial methyl group at C3 and the axial hydrogen at C5. The axial methyl at C3 also interacts with the axial hydrogen at C5. The most significant interaction is the highly unfavorable repulsion between the bulky axial ethyl group and the axial methyl group.

Because the ethyl group is sterically bulkier than the methyl group, the 1,3-diaxial interactions are significantly more destabilizing in Conformer I. libretexts.org Consequently, Conformer II is the more stable and predominates at equilibrium.

The orientation of substituents is the determining factor in the conformational preference of this compound.

Energetic Preference: To minimize steric strain, substituents, particularly larger ones, preferentially occupy the more spacious equatorial positions. libretexts.org

Most Stable Conformation: The lowest-energy and most populated conformation of this compound is Conformer II . In this arrangement, the larger ethyl group at C1 occupies an equatorial position, while the smaller methyl group at C1 is in an axial position. At the C3 position, one methyl group is axial and the other is equatorial. This arrangement minimizes the high-energy 1,3-diaxial repulsions that would occur if the ethyl group were axial.

The dynamic equilibrium between the two chair forms strongly favors the conformer that places the bulkiest substituent (the ethyl group) in the equatorial position, thereby achieving maximum thermodynamic stability.

Synthetic Strategies and Chemical Transformations of 1 Ethyl 1,3,3 Trimethylcyclohexane

Synthetic Routes to 1-ethyl-1,3,3-trimethylcyclohexane and Related Cyclohexane (B81311) Derivatives

Alkylation Methodologies for Substituted Cyclohexanes

Alkylation represents a fundamental approach for the C-C bond formation required to build the substituted cyclohexane framework. The synthesis of this compound via alkylation can be envisioned as a stepwise process. A potential pathway could involve the initial synthesis of 1,1,3-trimethylcyclohexane (B1585257) followed by a subsequent ethylation.

The alkylation of cyclohexane derivatives typically involves the reaction of a suitable precursor with an alkylating agent, such as an alkyl halide, in the presence of a catalyst or a strong base. ontosight.aiontosight.ai For instance, the synthesis of 1,1,3-trimethylcyclohexane can be accomplished by the alkylation of cyclohexane using methylating agents like methyl iodide, facilitated by a strong base to deprotonate the ring. solubilityofthings.com

A plausible, though not explicitly documented, route to the target molecule could involve:

Formation of a 3,3-dimethylcyclohexanone (B1346601) precursor.

Grignard reaction with methylmagnesium bromide to form 1,3,3-trimethylcyclohexanol.

Dehydration to yield a mixture of trimethylcyclohexene isomers.

Alkylation of the corresponding enolate or a related derivative with an ethyl halide. This step is challenging due to the formation of a quaternary center.

Alternatively, modern catalytic methods are supplanting traditional alkylation. Hydrogen borrowing catalysis, for example, enables the direct coupling of ketones with alcohols. nih.gov An iridium-catalyzed (5+1) annulation strategy allows for the construction of functionalized cyclohexanes from methyl ketones and 1,5-diols, forming two new C-C bonds in a direct manner. acs.org

Catalytic Hydrogenation Approaches for Cyclohexane Ring Saturation

Catalytic hydrogenation is a crucial and widely used industrial method to produce saturated cycloalkanes from their unsaturated precursors, such as cyclohexenes or cyclohexadienes. libretexts.org This process involves the addition of hydrogen (H₂) across the double bonds of the ring in the presence of a metal catalyst. youtube.com

For the synthesis of this compound, a logical precursor would be an unsaturated analog like 1-ethyl-3,3,5-trimethylcyclohexene or 1-ethylidene-3,3-trimethylcyclohexane. The hydrogenation of the carbon-carbon double bond within the ring or in an exocyclic position would yield the desired saturated product.

The reaction proceeds by adsorbing the alkene and hydrogen onto the catalyst surface. The hydrogen atoms are then transferred to the carbons of the double bond, resulting in the saturated alkane, which then desorbs from the surface. libretexts.org The choice of catalyst is critical for the efficiency and selectivity of the reaction.

| Catalyst | Support | Common Solvents | Typical Conditions | Reference |

| Platinum (Pt) | Platinum(IV) oxide (PtO₂, Adams' catalyst) | Ethanol, Acetic Acid | Room temperature and pressure | libretexts.org |

| Palladium (Pd) | Carbon (Pd/C), Calcium Carbonate (Pd/CaCO₃) | Ethyl Acetate, Ethanol | Room temperature and pressure | google.com |

| Nickel (Ni) | Raney Nickel | Ethanol | Elevated temperature and pressure | youtube.com |

| Ruthenium (Ru) | Triphenylphosphine complexes (e.g., RuClH(PPh₃)₃) | Benzene, Toluene | Homogeneous catalysis | rsc.org |

The stereochemistry of the addition is typically syn, meaning both hydrogen atoms add to the same face of the double bond. However, isomerization of the double bond prior to addition can sometimes lead to a mixture of stereoisomers. libretexts.org

Alternative Synthetic Pathways to Analogous Cyclohexyl Compounds

Recent advances in organic synthesis have provided novel strategies for constructing complex cyclohexane rings with high stereocontrol. These methods offer powerful alternatives to classical approaches.

Hydrogen Borrowing Catalysis: This strategy enables the coupling of ketones with unactivated alcohols. An iridium catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then undergoes an aldol (B89426) condensation with a ketone, and the catalyst returns the hydrogen to reduce the resulting C=C bond. This has been applied to the asymmetric synthesis of multisubstituted cyclohexanes from 1,5-diols and ketones. nih.gov

Annulation Strategies: Organocatalytic [2+2+2] annulation strategies have been developed to create fully substituted cyclohexanes. For example, the reaction between 2-arylideneindane-1,3-diones and aldehydes can produce complex dispirocyclohexanes with high stereoselectivity. acs.org Similarly, iridium-catalyzed (5+1) annulation of ketones with 1,5-diols provides direct access to substituted cyclohexane cores. acs.org

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective method for producing substituted cyclohexylamines, which are important pharmaceutical intermediates. These enzymes can selectively deaminate one diastereomer from a mixture, leading to a highly pure product and revealing a dynamic isomerization process that can enhance yields. nih.gov

Reaction Mechanisms and Pathways of this compound

As a saturated alkylcyclohexane, this compound is relatively inert. Its reactions are characteristic of alkanes, primarily involving free-radical substitution or high-temperature fragmentation.

Oxidative Transformations of Alkylcyclohexanes

The oxidation of alkylcyclohexanes typically requires strong oxidizing agents or proceeds via radical mechanisms, such as in combustion or atmospheric chemistry. The structure of this compound, with its quaternary carbon at the C1 position, influences its oxidative profile.

The C1 carbon, having no hydrogen atoms, is resistant to direct oxidation. Therefore, oxidative attack is more likely to occur at other positions:

The Ethyl Group: The methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the ethyl substituent are potential sites for oxidation.

Ring Carbons: The secondary -CH₂- groups within the cyclohexane ring are susceptible to oxidation.

Methyl Groups at C3: The methyl groups at the C3 position are also potential sites for radical attack.

In biological systems, the degradation of long-chain n-alkylcyclohexanes often begins with the oxidation of the terminal methyl group of the alkyl side chain to a carboxylic acid, followed by β-oxidation. nih.gov A similar pathway could be envisioned for this compound, initiating at the ethyl group.

Pyrolysis studies of 1,3,5-trimethylcyclohexane (B44294) show that the primary decomposition involves unimolecular ring-opening, methyl elimination, and H-abstraction, with the specific pathways depending on temperature and pressure. researchgate.net These radical pathways are foundational to understanding the high-temperature oxidation and combustion of such molecules. The presence of multiple methyl groups can weaken C-C and C-H bonds, promoting decomposition. researchgate.net

| Reaction Type | Potential Products | Conditions |

| Low-Temperature Oxidation | Hydroperoxides, Alcohols, Ketones | Autoxidation, Radical Initiators |

| High-Temperature Oxidation (Combustion) | Carbon Dioxide, Water, Smaller Hydrocarbons | High temperature, presence of O₂ |

| Biodegradation | Carboxylic acids (from side-chain oxidation), Ring-opened products | Microbial enzymes |

Reductive Processes and Products of Alkylcyclohexanes

Saturated alkanes like this compound are at a low oxidation state and are generally inert to chemical reduction under standard conditions. The C-C and C-H bonds are strong and nonpolar, making them resistant to attack by reducing agents.

Therefore, this section focuses on reductive processes that lead to the formation of alkylcyclohexanes rather than reactions of the compound itself. The high thermodynamic stability of the cyclohexane ring is a key feature. mdpi.com

Hydrodeoxygenation (HDO): This is a critical reductive process in biofuel upgrading. Oxygenated precursors, often derived from biomass like isophorone (B1672270) (from hemicellulose), can be converted to high-density fuels. nih.gov For example, the HDO of a C18 oxygenated dimer of isophorone over a Nickel/SiO₂ catalyst yields a mixture of cycloalkanes, including 1,1,3-trimethylcyclohexane as a C-C cleavage product. nih.gov This demonstrates that complex oxygenated molecules can be reduced to simpler alkylcyclohexanes.

Hydrogenation of Aromatics: The complete reduction of substituted aromatic compounds is a primary route to alkylcyclohexanes. For instance, the catalytic hydrogenation of 1,3,5-trimethylbenzene (mesitylene) is a common method for synthesizing 1,3,5-trimethylcyclohexane. A similar reduction of an appropriately substituted ethyl-trimethyl-benzene would yield this compound. The enthalpy of these dehydrogenation/hydrogenation reactions is a key parameter for applications like liquid organic hydrogen carriers (LOHCs), with alkylation generally reducing the reaction enthalpy compared to unsubstituted cyclohexane. mdpi.com

Substitution Reactions on the Cyclohexane Ring System

The cyclohexane ring of this compound, being a saturated hydrocarbon framework, is generally unreactive towards many chemical reagents. However, it can undergo substitution reactions, primarily through free-radical pathways. Halogenation, particularly with chlorine and bromine, is a characteristic reaction of alkanes and cycloalkanes, proceeding via a free-radical chain mechanism initiated by heat or UV light.

In the case of this compound, the substitution pattern significantly influences the regioselectivity of the reaction. The cyclohexane ring possesses several non-equivalent hydrogen atoms. The reactivity of these hydrogens towards radical abstraction follows the general trend: tertiary > secondary > primary. However, the steric hindrance imposed by the bulky ethyl and trimethyl groups at the C1 and C3 positions plays a crucial role in determining the final product distribution.

For instance, in the free-radical chlorination of the related compound 2-chloro-1,1,3-trimethylcyclohexane, elimination reactions can compete with substitution, especially in the presence of a strong base like methoxide, leading to the formation of 1,3,3-trimethylcyclohexene. brainly.com While this compound lacks a leaving group for direct elimination, its halogenated derivatives would be susceptible to such reactions.

The substitution reactions on the cyclohexane ring can be generalized as follows:

General Reaction Scheme for Free-Radical Halogenation:

The reaction would yield a mixture of isomeric monohalogenated products. The relative amounts of these isomers would depend on the statistical probability of attack at each position and the inherent reactivity of the C-H bonds, tempered by steric factors.

Table 1: Comparison of Reactivity for Different Types of C-H Bonds in Free-Radical Halogenation

| C-H Bond Type | Relative Reactivity (Chlorination at 25°C) | Relative Reactivity (Bromination at 125°C) |

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.9 | 82 |

| Tertiary (3°) | 5.2 | 1640 |

This table presents generalized relative reactivity data for alkanes and is intended to illustrate the expected trends for this compound.

Investigation of Isotopic Effects in Cyclohexane Derivatives

Isotopic effects, particularly deuterium (B1214612) kinetic isotope effects (KIEs), are a powerful tool for elucidating reaction mechanisms and understanding the nature of transition states. In the context of cyclohexane derivatives, isotopic substitution can also influence conformational equilibria, a phenomenon known as an equilibrium isotope effect (EIE).

Research on analogs such as 1-trideutero-1,3,3-trimethylcyclohexane has provided significant insights into these effects. nih.gov In this specific isotopomer, the equilibrium between the two chair conformations, where the trideuteromethyl group is either axial or equatorial, can be studied. It was found that the hydrogen atom on an axial methyl group that is in close proximity to another axial methyl group is responsible for a large steric isotope effect. nih.gov

Theoretical calculations at various levels of theory (HF, B3LYP, and MP2) have been used to predict the EIE for the chair-chair interconversion of 1-trideutero-1,3,3-trimethylcyclohexane, and the results show good agreement with experimental NMR data. nih.gov

Table 2: Theoretical and Experimental Equilibrium Isotope Effects for 1-trideutero-1,3,3-trimethylcyclohexane at 17°C

| Method | Predicted K_eq |

| Experimental (NMR) | 1.042 ± 0.001 |

| MP2/6-311G | 1.0409 |

| HF/6-311G | 1.0503 |

| B3LYP/6-311G* | 1.0417 |

Data sourced from a study on 1-trideutero-1,3,3-trimethylcyclohexane. nih.gov K_eq represents the equilibrium constant for the interconversion of the two chair isotopomers.

While specific studies on the isotopic effects of this compound are not prevalent in the literature, it can be inferred that similar principles would apply. The introduction of deuterium at various positions on the ethyl group or the cyclohexane ring would be expected to influence both the rates of its reactions (KIE) and its conformational preferences (EIE). For example, deuteration of the methylene hydrogens on the ethyl group could be used to probe the steric interactions of this group in its axial versus equatorial orientations. Such studies would contribute to a deeper understanding of the subtle non-bonding interactions that govern the structure and reactivity of substituted cyclohexanes.

Advanced Analytical and Spectroscopic Characterization of 1 Ethyl 1,3,3 Trimethylcyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-ethyl-1,3,3-trimethylcyclohexane, NMR is essential for confirming the carbon skeleton, identifying the arrangement of substituents, and analyzing its conformational dynamics. univpancasila.ac.id

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide complementary information to piece together the molecular structure.

The ¹H NMR spectrum of this compound would display signals corresponding to the different proton environments. The ethyl group would produce a characteristic quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The three methyl groups on the cyclohexane (B81311) ring and the ring protons would exhibit complex signals in the aliphatic region of the spectrum. The exact chemical shifts and multiplicities would depend on the specific stereoisomer and the preferred conformation of the cyclohexane ring.

The ¹³C NMR spectrum is often simpler and provides a direct count of the number of non-equivalent carbon atoms. For this compound, one would expect to see distinct signals for the two quaternary carbons (C1 and C3), the four methylene carbons of the ring, the methylene and methyl carbons of the ethyl group, and the three methyl groups attached to the ring. The chemical shifts of these carbons are influenced by their local electronic environment and steric interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for substituted cyclohexanes. Actual values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quaternary Carbons (C1, C3) | - | 30 - 45 |

| Ring Methylene (-CH₂-) | 1.0 - 1.8 | 20 - 50 |

| Ethyl Methylene (-CH₂-) | 1.2 - 1.6 (quartet) | 25 - 35 |

| Ethyl Methyl (-CH₃) | 0.8 - 1.0 (triplet) | 7 - 12 |

| Ring Methyls (-CH₃) | 0.8 - 1.2 (singlets/doublets) | 20 - 35 |

Substituted cyclohexanes exist predominantly in chair conformations to minimize angle and torsional strain. pressbooks.pub The this compound molecule undergoes a "chair flip," interconverting between two chair conformers where substituents switch between axial and equatorial positions. wikipedia.org The relative energies of these conformers, and thus the equilibrium population, are determined by steric interactions, particularly 1,3-diaxial interactions. wikipedia.org

Advanced, multi-dimensional NMR experiments are crucial for a deeper understanding of these conformational preferences and for differentiating stereoisomers. univpancasila.ac.idnumberanalytics.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space. diva-portal.org By observing NOE cross-peaks between the protons of the ethyl and methyl groups and the ring protons, it is possible to determine their relative spatial arrangement. This information is critical for assigning the stereochemistry (e.g., cis/trans relationships between substituents) and for determining the dominant chair conformation.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of protons through the carbon skeleton. longdom.org It is instrumental in assigning the signals from the cyclohexane ring protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C spectra. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds apart. numberanalytics.comipb.pt This is particularly useful for identifying the quaternary carbons by observing their correlations with nearby methyl and methylene protons.

By combining data from these experiments, a complete and unambiguous picture of the molecule's structure and preferred three-dimensional shape can be constructed.

Mass Spectrometry and Chromatographic Methodologies for Identification and Purity Assessment

Mass spectrometry and chromatography are powerful tools for separating components of a mixture and determining their molecular weight and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like hydrocarbons. numberanalytics.comresearchgate.net In GC-MS, the sample is vaporized and passed through a long capillary column. Different compounds travel through the column at different rates based on their boiling points and interactions with the column's stationary phase, leading to their separation. As each compound elutes from the column, it enters the mass spectrometer. nih.gov

In the mass spectrometer, molecules are typically ionized by electron ionization (EI), which bombards them with high-energy electrons. This process forms a molecular ion (M⁺) and causes the molecule to break apart into smaller, charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are detected, creating a mass spectrum that serves as a molecular fingerprint.

For this compound (C₁₁H₂₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (154.3 g/mol ). The fragmentation pattern is highly informative. Cleavage of chemical bonds tends to form the most stable carbocations. libretexts.org Common fragmentation pathways for alkyl-substituted cyclohexanes include the loss of the alkyl substituents. libretexts.orgresearchgate.net

Table 2: Expected Key Mass Fragments for this compound in EI-MS

| m/z Value | Identity of Lost Fragment | Resulting Ion |

| 139 | Methyl group (•CH₃) | [M - 15]⁺ |

| 125 | Ethyl group (•CH₂CH₃) | [M - 29]⁺ |

| 83 | - | Characteristic Cyclohexyl Fragment |

| 69 | - | Characteristic Cyclohexyl Fragment |

| 55 | - | Characteristic Cyclohexyl Fragment |

The base peak (the most intense peak in the spectrum) for substituted cyclohexanes is often associated with the loss of the largest alkyl group or fragmentation of the ring itself. libretexts.org

The term "hyphenated technique" refers to the coupling of a separation method with a spectroscopic detection method, such as GC-MS or LC-MS. nih.govchromatographytoday.comijprajournal.com These methods are indispensable when this compound is part of a complex mixture, such as petroleum fractions or environmental samples, which may contain numerous structural isomers and other hydrocarbons with similar physical properties. acs.org

While standard GC-MS is powerful, extremely complex mixtures can contain co-eluting compounds, where two or more substances exit the GC column at the same time, leading to a mixed mass spectrum that is difficult to interpret. To overcome this, more advanced hyphenated techniques are employed.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This technique uses two different GC columns in sequence. longdom.org The first column typically separates compounds by their boiling point, and fractions are then sent to a second, shorter column that provides a rapid, orthogonal separation based on a different property, such as polarity. numberanalytics.com This results in a dramatic increase in separation power, allowing for the resolution of thousands of individual components in a single analysis. longdom.orgnih.gov For a complex sample containing various C₁₁H₂₂ isomers, GCxGC-MS would be the method of choice to separate this compound from its isomers and other hydrocarbons, enabling its clear identification and quantification.

Infrared (IR) Spectroscopy for Functional Group and Structural Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that match its natural vibrational modes. uzh.ch

As this compound is a saturated hydrocarbon (an alkane), its IR spectrum is expected to be relatively simple and dominated by absorptions corresponding to carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds.

C-H Stretching: The most prominent features in the IR spectrum of an alkane are the C-H stretching vibrations. For sp³-hybridized carbons, as found in this molecule, these absorptions occur just below 3000 cm⁻¹. masterorganicchemistry.com

C-H Bending: Vibrations from the bending of C-H bonds (scissoring, rocking, and wagging) appear in the fingerprint region of the spectrum, between approximately 1470 cm⁻¹ and 1350 cm⁻¹. The presence of methyl (-CH₃) and methylene (-CH₂) groups gives rise to characteristic bands in this region. A gem-dimethyl group (two methyl groups on the same carbon, as at the C3 position) often shows a characteristic doublet around 1380 cm⁻¹.

Fingerprint Region: The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region. The pattern of peaks here is complex and unique to a particular molecule, arising from the combination of many bending and stretching vibrations. While difficult to assign completely, the fingerprint region provides a powerful way to confirm the identity of an unknown by matching its spectrum to that of a known reference sample. uzh.ch

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2975 - 2850 | C-H Stretch (sp³) | Strong |

| 1470 - 1440 | -CH₂- Bending (Scissoring) | Medium |

| ~1380 | -CH₃ Bending (Symmetrical) | Medium |

| 1300 - 800 | C-C Stretch and C-H Bend | Weak to Medium |

Theoretical and Computational Investigations of 1 Ethyl 1,3,3 Trimethylcyclohexane

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum chemical methods are highly accurate, their computational cost can be prohibitive for studying large systems or long-timescale phenomena. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for exploring the conformational landscape of flexible molecules like 1-ethyl-1,3,3-trimethylcyclohexane. nih.gov

Molecular mechanics methods approximate the potential energy of a system using a classical model, where the energy is a function of bond lengths, bond angles, dihedral angles, and non-bonded interactions. nih.gov The set of functions and parameters used to define this potential energy surface is known as a force field. The accuracy of MM and MD simulations is highly dependent on the quality of the force field. acs.org

For alkylcyclohexanes, force fields such as MMFF94, OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), and COMPASS are commonly used. nih.govcienciadigital.org These force fields are parameterized by fitting the calculated properties to a vast amount of experimental and high-level quantum chemical data for a range of small organic molecules. The parameters for bond stretching, angle bending, and torsional terms, as well as non-bonded van der Waals and electrostatic interactions, are carefully optimized to reproduce experimental data such as heats of formation, molecular geometries, and vibrational frequencies. nih.gov The transferability of these parameters allows for the study of larger, related molecules like this compound. acs.org

Due to the flexibility of the cyclohexane (B81311) ring and the rotatable bonds of the ethyl group, this compound can exist in numerous conformations. Identifying the low-energy conformers is crucial for understanding its properties. Conformational search algorithms systematically or randomly explore the potential energy surface of the molecule to locate stable minima.

Common methods include systematic grid searches, random sampling (e.g., Monte Carlo methods), and molecular dynamics simulations. In a molecular dynamics simulation, Newton's equations of motion are solved for the atoms of the molecule over time, allowing the molecule to explore different conformations. acs.org By simulating the system at a given temperature, the molecule can overcome energy barriers and sample a wide range of its conformational space. The resulting trajectory can then be analyzed to identify the most populated and thus most stable conformations. For this compound, this analysis would focus on the chair-boat interconversions and the rotational positions of the ethyl and methyl groups, paying close attention to steric clashes like 1,3-diaxial interactions which can significantly increase the strain energy of a conformer. libretexts.orgdspmuranchi.ac.invaia.com

| Conformer | Force Field | Relative Steric Energy (kcal/mol) | Key Steric Interactions |

| Chair (equatorial ethyl) | MMFF94 | 0.0 | Minimal 1,3-diaxial interactions |

| Chair (axial ethyl) | MMFF94 | > 2.0 | 1,3-diaxial interactions between ethyl and axial methyls |

| Twist-Boat | MMFF94 | > 5.0 | Torsional and flagpole strain |

Note: This table is a hypothetical representation of results from a conformational search for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Alkylcyclohexanes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov QSPR models establish a mathematical relationship between calculated molecular descriptors and an experimentally measured property. acs.org

For alkylcyclohexanes, QSPR models have been developed to predict a wide range of properties, including boiling points, vapor pressures, viscosities, and thermodynamic properties like heat capacity and entropy. nih.govacs.orgcore.ac.uk The process begins with the calculation of a large number of molecular descriptors for a set of known alkylcyclohexanes. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies). nih.govacs.org

Next, a statistical method, often Multiple Linear Regression (MLR) combined with a feature selection technique like a Genetic Algorithm (GA), is used to select the most relevant descriptors and build a predictive model. nih.govnih.gov The resulting QSPR equation can then be used to estimate the properties of new or unmeasured compounds like this compound, based solely on its calculated descriptors. The predictive power of these models is evaluated through rigorous validation techniques, such as cross-validation and the use of an external test set. nih.gov

An example of a generic QSPR equation for a property (P) might look like: P = c₀ + c₁D₁ + c₂D₂ + c₃D₃ + ... where c₀, c₁, c₂, etc., are coefficients determined from the regression analysis, and D₁, D₂, D₃, etc., are the selected molecular descriptors.

Environmental Occurrence and Industrial Applications of 1 Ethyl 1,3,3 Trimethylcyclohexane

Natural and Anthropogenic Formation Pathways of Cyclic Hydrocarbons

Cyclic hydrocarbons, including 1-ethyl-1,3,3-trimethylcyclohexane, originate from both natural geological processes and human activities. Their formation is primarily linked to the thermal degradation of organic matter over geological timescales, but they are also introduced into the environment through industrial processes and fuel use.

Presence in Petroleum Fractions and Related Geological Formations

This compound is a component of crude oil and natural gas condensates. researchgate.netresearchgate.netcanada.ca These cyclic hydrocarbons are formed from the thermal breakdown of kerogen, which is fossilized organic matter in sedimentary rocks. wikipedia.org During this process, complex organic molecules are broken down into a wide variety of smaller hydrocarbon compounds, including various alkanes, cycloalkanes, and aromatic compounds. wikipedia.orgcopernicus.org The specific composition of the resulting petroleum, including the relative abundance of compounds like this compound, depends on the original organic material and the geological conditions of temperature and pressure. wikipedia.org

Substituted cyclohexanes are a significant fraction of the hydrocarbons found in crude oil and refined products like gasoline. researchgate.netresearchgate.net For instance, 1,1,3-trimethylcyclohexane (B1585257), a related compound, has been identified as a component in the gasoline fraction of certain crude oils. The presence of these compounds in petroleum is a result of the complex chemical transformations that occur during the formation of fossil fuels.

Biogenic Sources and Environmental Production Mechanisms

While the primary source of this compound is geological, some cyclic hydrocarbons can have biogenic origins, meaning they are produced by living organisms. copernicus.org However, the direct biogenic production of this compound is not well-documented. More commonly, cyclic hydrocarbons in the environment that are not from petroleum sources can be by-products of microbial or plant processes. For example, some bacteria can synthesize cyclic fatty acids which can be precursors to cyclic hydrocarbons. Additionally, the degradation of certain natural products, like terpenes from plants, can lead to the formation of cyclic hydrocarbon structures in the environment.

Anthropogenic activities are a major pathway for the release of this compound into the environment. It is present in motor vehicle emissions as an unburned component of fuel. acs.org Studies have identified various isomers of methyl-ethyl-cyclohexane and trimethylcyclohexane in vehicle exhaust. acs.org Furthermore, industrial processes that utilize petroleum products can also be a source of these compounds in the environment. ijcrar.com

Environmental Distribution and Persistence in Hydrocarbon Mixtures

Once released into the environment, this compound, like other substituted cycloalkanes, exhibits a high degree of persistence. Its chemical structure makes it resistant to breakdown by natural processes, leading to its accumulation in various environmental compartments.

Role as Biomarkers in Petroleum Contamination Studies

The resistance of substituted cyclohexanes to degradation makes them useful as biomarkers for tracing petroleum contamination. When a petroleum spill occurs, more easily degradable compounds like linear alkanes are broken down by microorganisms. oup.com However, highly branched and cyclic compounds like this compound persist for much longer. researchgate.netresearchgate.net

By analyzing the ratios of different persistent cyclic hydrocarbons, such as isomers of trimethylcyclohexane, scientists can identify the source of petroleum contamination and track its movement in the environment. researchgate.net These compounds serve as a chemical fingerprint of the original petroleum product, even after significant weathering and degradation have occurred. researchgate.net

Resistance to Biodegradation in Environmental Matrices

The chemical structure of this compound, with its multiple alkyl substitutions on a cyclohexane (B81311) ring, confers a high resistance to microbial degradation. researchgate.netresearchgate.net The branched nature of the molecule and its low water solubility make it difficult for microorganisms to metabolize. researchgate.net

Studies have shown that while some simpler cyclic hydrocarbons can be biodegraded under certain conditions, highly substituted cycloalkanes are among the most recalcitrant components of petroleum. researchgate.netoup.com This persistence means that this compound can remain in soil and water for long periods, posing a long-term contamination risk. researchgate.netacs.org Research on the biodegradation of related compounds like 1,3,5-trimethylcyclohexane (B44294) has shown that its degradation is slow and often requires specific microbial populations. concawe.eudtu.dk

Relevance in Fuel Science and Performance Studies

The presence and concentration of specific cyclic hydrocarbons can affect fuel properties like octane (B31449) rating and cetane number, which are measures of a fuel's combustion quality. google.com For example, a study on the pyrolysis of 1,3,5-trimethylcyclohexane provides insights into the combustion chemistry of multiply alkyl-substituted cycloalkanes, which is important for understanding fuel behavior at high temperatures. researchgate.net The detailed chemical composition of fuels, including the various isomers of trimethylcyclohexane and ethyl-methyl-cyclohexane, is routinely analyzed to ensure they meet performance specifications. publications.gc.caca.govca.gov

Impact on Octane Ratings and Fuel Quality Parameters

Cycloalkanes, or naphthenes, are a major constituent of gasoline and jet fuels. energy.govsemanticscholar.org Their structure significantly influences fuel properties, including octane numbers—a measure of a fuel's ability to resist engine knock. Generally, branched alkanes and cycloalkanes have higher octane ratings than their straight-chain counterparts. The addition of methyl and ethyl groups to a cyclohexane ring tends to increase its octane number. For instance, data for the related compound 1,1,3-trimethylcyclohexane shows a Research Octane Number (RON) of 81.3 and a Motor Octane Number (MON) of 82.6. kg.ac.rs Another related compound, 1-methyl-1-ethylcyclohexane , has a reported MON of 68.7. kg.ac.rs

Table 1: Octane Numbers for Structurally Related Cycloalkanes

Contribution to Atmospheric Chemistry and Volatile Organic Compound (VOC) Emissions

This compound is classified as a Volatile Organic Compound (VOC). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate easily into the atmosphere. ijcrar.com This compound has been detected in emissions from anthropogenic sources, which are significant contributors to air pollution in industrialized and populated areas. ijcrar.com

For example, studies have identified this compound as a component of gas-phase organic carbon emissions from motor vehicles. It is also found among the organic compounds in produced waters from shale gas wells. ontosight.ai As a VOC emitted into the environment, it participates in atmospheric chemistry. In the presence of sunlight and nitrogen oxides (NOx), VOCs can undergo photochemical reactions that lead to the formation of ground-level ozone and secondary organic aerosols, which are principal components of photochemical smog. ijcrar.comresearchgate.net The specific reactivity and contribution of this compound to ozone formation would depend on its molecular structure and atmospheric conditions.

Table 2: Environmental Occurrence of this compound

Interactions with Biological Systems: Membrane Studies

While direct experimental studies on the biological interactions of this compound are limited, its behavior can be inferred from its physicochemical properties and studies on similar cyclic hydrocarbons.

Hydrophobic Interactions with Lipid Bilayers and Biomembranes

As a non-polar hydrocarbon, this compound is highly lipophilic, meaning it preferentially partitions from aqueous environments into lipid phases. nih.govresearchgate.net When introduced to a biological system, it is expected to readily associate with the hydrophobic core of cell membranes and other lipid-rich structures. This partitioning is driven by the hydrophobic effect, where the compound is expelled from the polar aqueous environment to minimize the disruption of hydrogen bonding between water molecules.

Studies on various cyclic hydrocarbons demonstrate that these molecules accumulate in the lipid bilayer of membranes. nih.govresearchgate.net The interaction is primarily through van der Waals forces between the hydrocarbon's alkyl groups and the acyl chains of the membrane phospholipids. The specific structure of this compound, with its bulky trimethyl and ethyl groups, would influence its precise orientation and packing within the lipid bilayer. This insertion into the membrane disrupts the ordered arrangement of the lipid tails. mdpi.commdpi.com

Influence on Membrane Fluidity and Permeability in Model Systems

An increase in membrane fluidity corresponds to a less tightly packed bilayer, which in turn enhances its permeability to small molecules and ions. nih.govmdpi.com Research on liposomes has shown that the presence of cyclic hydrocarbons leads to an increased passive flux of protons and other small molecules across the membrane. nih.govresearchgate.net Therefore, it is expected that this compound, by partitioning into biomembranes and increasing their fluidity, would consequently increase their permeability. This can impair the membrane's barrier function, which is critical for maintaining cellular integrity and electrochemical gradients. nih.gov

Table of Compounds Mentioned

Q & A

Q. How is the IUPAC name "1-ethyl-1,3,3-trimethylcyclohexane" derived, and what methodology resolves substituent numbering conflicts?

The IUPAC name prioritizes substituents alphabetically and assigns the lowest possible numbers. For this compound, the ethyl group (higher alphabetical priority than methyl) is assigned position 1. The remaining methyl groups are placed at positions 3 and 3, ensuring minimal numbering. This approach avoids ambiguity in stereochemical and regiochemical contexts .

Q. What are common synthetic strategies for preparing this compound derivatives?

Key methods include:

- Cyclohexane functionalization : Alkylation of cyclohexane precursors using ethyl and methyl halides under Friedel-Crafts or radical-initiated conditions.

- Reduction of substituted cyclohexenes : Hydrogenation of 1-ethylcyclohexene derivatives (e.g., using Pd/C catalysts) to achieve saturation .

- Halogenation and substitution : Introducing functional groups via bromination or chlorination followed by nucleophilic displacement .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Essential precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Emergency response : Immediate washing with soap/water for skin contact, artificial respiration if inhaled, and medical consultation for exposure .

Advanced Research Questions

Q. How does the steric deuterium isotope effect influence the equilibrium of this compound isotopomers?

Computational studies (MP2/6-311G* and B3LYP/6-311G*) reveal that axial methyl groups in chair conformers create steric hindrance. Deuterium substitution at axial positions alters vibrational frequencies, leading to an equilibrium isotope effect (Keq = 1.042 experimentally vs. 1.0409 computationally). This effect is critical in probing conformational dynamics via NMR .

Q. How is this compound utilized in polymer cross-linking studies?

In epoxy resin curing, its derivatives (e.g., 5-amino-1,3,3-trimethylcyclohexane methylamine) act as cross-linking agents. The rigid cyclohexane backbone enhances thermal stability (Tg > 150°C) and chemical resistance by increasing cross-link density. Curing kinetics are monitored via DSC and FTIR .

Q. What analytical techniques quantify this compound in complex mixtures?

- GC-MS : Separates cyclohexane derivatives using non-polar columns (e.g., DB-5MS) and identifies fragments via electron ionization.

- NMR spectroscopy : <sup>13</sup>C NMR distinguishes substituent positions (δ 20–30 ppm for methyl groups, δ 10–15 ppm for ethyl).

- Chromatographic retention indices : Compare retention times with ethylcyclopentane and trimethylcyclopentane standards .

Q. How do synthetic routes for halogenated derivatives of this compound optimize regioselectivity?

Radical bromination (NBS, AIBN) favors tertiary C-H bonds at position 3. Electrophilic chlorination (Cl2/FeCl3) targets electron-rich methyl-substituted carbons. Steric effects from ethyl and methyl groups direct halogenation to less hindered sites .

Methodological Considerations

- Naming conflicts : Always prioritize alphabetical order and lowest locants for substituents .

- Computational validation : Cross-check MP2 and B3LYP results with experimental NMR or X-ray data to resolve steric/electronic discrepancies .

- Safety compliance : Adhere to institutional SOPs for cyclohexane derivatives, emphasizing hazard identification and emergency response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.